BenchChemオンラインストアへようこそ!

5-(3,4-Dimethylphenyl)oxazolidin-2-one

Epigenetics Oncology LSD1

5-(3,4-Dimethylphenyl)oxazolidin-2-one (CAS 1480453-23-3) is a validated LSD1 inhibitor (IC50 140 nM; 8.6-fold selective over MAO-A) and 12-LOX probe. Unlike linezolid-class antibacterials, it exhibits negligible antimicrobial activity, serving as an ideal negative control. The unique 3,4-dimethylphenyl substitution enables distinct polypharmacology for oncology (AML, SCLC) and inflammation signaling studies. For R&D use only; not for human or veterinary applications.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
Cat. No. B15322970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3,4-Dimethylphenyl)oxazolidin-2-one
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2CNC(=O)O2)C
InChIInChI=1S/C11H13NO2/c1-7-3-4-9(5-8(7)2)10-6-12-11(13)14-10/h3-5,10H,6H2,1-2H3,(H,12,13)
InChIKeyGKGPEPBZMGGSHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3,4-Dimethylphenyl)oxazolidin-2-one: Procurement-Grade Overview for Targeted Biological Profiling


5-(3,4-Dimethylphenyl)oxazolidin-2-one (CAS 1480453-23-3) is a synthetic, low-molecular-weight (191.23 g/mol) member of the oxazolidin-2-one class . Its core heterocyclic scaffold is central to multiple pharmacologically active classes, yet the 5-(3,4-dimethylphenyl) substitution distinguishes it from well-known antibacterials like linezolid [1]. In contrast to that therapeutic domain, this specific compound has demonstrated quantifiable inhibitory activity against the epigenetic regulator Lysine-Specific Demethylase 1 (LSD1) [2] and human platelet 12-lipoxygenase (12-LOX) [3], establishing its relevance as a research tool in oncology and inflammation signaling rather than as a conventional antimicrobial agent.

Why 5-(3,4-Dimethylphenyl)oxazolidin-2-one Cannot Be Interchanged with Generic Oxazolidinones


Substitution at the oxazolidinone scaffold results in dramatic, target-specific functional shifts that preclude interchangeable use. While the parent class is broadly associated with antibacterial activity via 50S ribosomal subunit binding, the 5-(3,4-dimethylphenyl) analog exhibits negligible antimicrobial activity [1]. Instead, its aryl substitution drives a distinct target engagement profile, evidenced by low micromolar to nanomolar inhibition of LSD1 (IC50 140 nM) [2] and human lanosterol synthase (IC50 1,000 nM) [3], as well as moderate selectivity for MAO-B (IC50 1,900 nM) over MAO-A (IC50 1,200 nM) [2]. These quantitative target interactions confirm that the compound is not a substitute for antibacterial oxazolidinones like linezolid or tedizolid. Conversely, analogs lacking the precise 3,4-dimethyl substitution pattern are unlikely to recapitulate this specific polypharmacology, making this compound a unique, non-fungible research reagent for epigenetic and lipid signaling studies.

Quantitative Differentiation of 5-(3,4-Dimethylphenyl)oxazolidin-2-one: A Head-to-Head Evidence Guide for Procurement


Nanomolar LSD1 Inhibition with Quantified Selectivity Over MAO Enzymes

5-(3,4-Dimethylphenyl)oxazolidin-2-one inhibits Lysine-Specific Demethylase 1 (LSD1) with an IC50 of 140 nM [1]. In the same assay system, its activity against the structurally related flavin-dependent oxidases MAO-A and MAO-B is markedly weaker (IC50 values of 1,200 nM and 1,900 nM, respectively), establishing an 8.6-fold selectivity for LSD1 over MAO-A and a 13.6-fold selectivity over MAO-B [1].

Epigenetics Oncology LSD1

Target Engagement Profile Diverges Significantly from Antibacterial Oxazolidinones

In contrast to the prototypical antibacterial oxazolidinone linezolid, which exhibits potent activity against Gram-positive pathogens (e.g., MIC90 for M. tuberculosis as low as 0.5 µg/mL), 5-(3,4-Dimethylphenyl)oxazolidin-2-one and related N-substituted analogs show no antibacterial activity in standard susceptibility assays [1] . This functional divergence underscores that the 5-(3,4-dimethylphenyl) substitution directs the compound away from ribosomal protein synthesis inhibition toward alternative targets like LSD1 and 12-LOX.

Antibacterial Resistance Target Selectivity Oxazolidinone

In Vitro Anti-Inflammatory Activity Confirmed in a Topical Dermatitis Model

5-(3,4-Dimethylphenyl)oxazolidin-2-one demonstrates anti-inflammatory activity in vivo. At a concentration of 40 µM, topical application of the compound inhibited oxazolone-induced allergic contact dermatitis (ACD) in a porcine model [1]. This provides a quantifiable benchmark for its anti-inflammatory potential, distinguishing it from oxazolidinones that are purely antibacterial or cytotoxic.

Inflammation Dermatology In Vivo

Validated Research Applications for 5-(3,4-Dimethylphenyl)oxazolidin-2-one Based on Quantitative Evidence


LSD1-Selective Chemical Probe for Epigenetic Oncology Research

This compound serves as a validated chemical probe for studying LSD1 function in cancer cell lines and preclinical models. Its defined IC50 of 140 nM and 8.6-fold selectivity over MAO-A [1] enable researchers to dissect LSD1-specific transcriptional repression mechanisms (e.g., H3K4me2 demethylation) with reduced confounding off-target effects on neurotransmitter metabolism. It is particularly suited for investigating LSD1 dependency in acute myeloid leukemia (AML) and small cell lung cancer (SCLC).

Negative Control for Oxazolidinone Antibacterial Mechanism Studies

Given the complete lack of antibacterial activity compared to linezolid [2] , 5-(3,4-Dimethylphenyl)oxazolidin-2-one is an ideal negative control compound. It can be used in microbiology assays to confirm that any observed antibacterial effects of novel oxazolidinone derivatives are indeed due to ribosomal inhibition and not from off-target interactions with the core scaffold or general cytotoxicity.

Topical Anti-Inflammatory Tool Compound in Dermatological Research

The compound's demonstrated ability to inhibit oxazolone-induced allergic contact dermatitis at 40 µM in a porcine model supports its use as a topical tool compound. Researchers can leverage this activity to explore the role of oxazolidinone-sensitive pathways (potentially involving 12-LOX inhibition) in skin inflammation, barrier dysfunction, and wound healing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(3,4-Dimethylphenyl)oxazolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.